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Compound of Interest |

Compound Name: 4-(2,6-Difluorophenyl)phenol
CAS No.: 628306-32-1
Cat. No.: B592342

Get Quote

In the landscape of modern medicinal chemistry and materials science, the strategic
incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. The
4-(2,6-Difluorophenyl)phenol motif represents a particularly valuable building block, merging
the structural rigidity and electronic properties of a biaryl system with the unique modulatory
effects of a difluorinated ring. The ortho-difluoro substitution pattern is not merely an arbitrary
choice; it imposes significant steric and electronic constraints that profoundly influence the
molecule's conformation, acidity, metabolic stability, and intermolecular interactions.[1][2] This
guide, intended for researchers and drug development professionals, provides a
comprehensive technical overview of the chemical properties, synthesis, and reactivity of 4-
(2,6-Difluorophenyl)phenol, offering insights into its behavior and utility as a synthetic
intermediate.

Compound Identification and Core Physicochemical
Properties

Accurate identification and understanding of fundamental physicochemical properties are
paramount for any experimental work. 4-(2,6-Difluorophenyl)phenol is a solid at room
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temperature, and its properties are heavily influenced by the interplay between the polar

hydroxyl group and the fluorinated aromatic system.

Property Value / Prediction Source | Rationale
CAS Number 628306-32-1 [3]

Molecular Formula C12HsF20 Calculated
Molecular Weight 206.19 g/mol Calculated

Predicted Melting Point

Elevated; likely >100 °C

Biaryl structure imparts rigidity.
Similar biaryl phenols often
have higher melting points
than their single-ring

counterparts.

Predicted pKa

~7.5-8.0

The strong electron-
withdrawing nature of two
fluorine atoms significantly
increases the acidity of the
phenolic proton compared to
phenol (pKa = 10). The related
2,6-difluoro-4-iodophenol has
a pKa of 7.54.[4]

Predicted Solubility

Low in water; Soluble in polar
organic solvents (e.g., Ethanol,
DMF, Acetone)

The large, nonpolar biaryl
structure dominates, limiting
aqueous solubility. Phenolic
compounds are generally
soluble in polar organic
solvents capable of hydrogen
bonding.[5][6]

Appearance

White to off-white solid

Typical for phenolic

compounds.

Synthesis and Reaction Chemistry: Constructing

the Biaryl Core
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The construction of the C-C bond between the two aromatic rings is the central challenge in
synthesizing 4-(2,6-Difluorophenyl)phenol. The most robust and widely adopted method for
this transformation is the Suzuki-Miyaura cross-coupling reaction, which offers high functional
group tolerance and excellent yields.

A plausible and efficient synthetic route involves the palladium-catalyzed coupling of a
protected phenol derivative, such as 4-methoxyphenylboronic acid, with a suitable halo-
difluorobenzene, like 1-bromo-2,6-difluorobenzene. The methoxy group serves as a robust
protecting group for the phenol, preventing unwanted side reactions. The final step is a
straightforward deprotection to unmask the hydroxyl group.
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Reactants
@-Methoxyphenylboronic AcioD @-Bromo-z,6-difluorobenzen9
Suzuki Coupling Suzuki Coupling

Pd(PPhs)a
+ Base (e.g., K2CO3)
+ Solvent (e.g., Toluene/Hz20)

G-Methoxy-Z',6'-difluorobiphenyD

O-Demethylation

Deprotection Reagent
(e.g., BBrs or HBr)

@-(2,6-Dif|uorophenyl)phenoD
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Key Reactive Sites of 4-(2,6-Difluorophenyl)phenol

High Dihedral Angle
- Imposes conformational
restriction

[ ]

Activated Ortho Positions
- Electrophilic Aromatic Substitution
(e.g., Bromination, Nitration)

\ Acidic Proton (pKa = 7.5)

- Etherification
- Esterification

Click to download full resolution via product page

Caption: A diagram illustrating the principal reactive centers and conformational features.

 Acidity of the Phenolic Proton: The two electron-withdrawing fluorine atoms inductively pull
electron density away from the phenoxide oxygen, stabilizing the conjugate base. This
results in a significantly lower pKa compared to phenol, making it a stronger acid. [4]This
enhanced acidity is a key consideration in reactions involving deprotonation.

» Electrophilic Aromatic Substitution: The hydroxyl group is a strong activating group, directing
electrophiles to the ortho and para positions. Since the para position is blocked, reactions
like halogenation or nitration will primarily occur at the two equivalent positions ortho to the -
OH group. [7]3. Nucleophilic Reactions at the Hydroxyl Group: The phenolic hydroxyl group
can readily undergo O-alkylation or O-acylation to form ethers and esters, respectively.
These reactions are typically performed under basic conditions to generate the more
nucleophilic phenoxide ion. The synthesis of difluorobenzyl ethers, for example, is a key step
in creating potent RORYyt inverse agonists. [2]4. Conformational Effects: The steric bulk of
the ortho-fluorine atoms forces the two aromatic rings to adopt a twisted, non-planar
conformation. This fixed dihedral angle can be critical in drug design, as it reduces the
number of accessible conformations, potentially leading to higher binding affinity and
selectivity for a biological target. [1]
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Applications in Research and Development

4-(2,6-Difluorophenyl)phenol is not typically an end-product but rather a high-value

intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical

sector.

Pharmaceutical Scaffolding: The biaryl phenol structure is a recurring motif in bioactive
molecules. [8][9]This compound provides a robust scaffold that can be further elaborated.

Modulation of Physicochemical Properties: The 2,6-difluoro substitution is a well-established
strategy in drug design to enhance metabolic stability by blocking sites of oxidative
metabolism. Fluorine can also improve membrane permeability and binding affinity. [1][10]*
Synthesis of Bioactive Agents: Derivatives of this scaffold are explored for various
therapeutic targets. For instance, related structures with 2,6-difluorophenyl moieties have
been investigated as potent inverse agonists for the nuclear receptor RORyt, a target for
autoimmune diseases. [2]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-(2,6-Difluorophenyl)phenol is not widely

available, data from structurally similar fluorinated phenols should be used to guide handling
procedures.

o General Hazards: Phenolic compounds are generally corrosive and can cause severe skin
and eye burns upon contact. [11]Systemic toxicity can occur through all routes of exposure
(inhalation, ingestion, and dermal absorption). [12]* Recommended Precautions:

o Handle only in a well-ventilated fume hood.

o Wear appropriate personal protective equipment (PPE), including chemical-resistant
gloves (e.g., butyl rubber), safety goggles, and a lab coat. [13] * Avoid breathing dust or
vapors.

o In case of contact, immediately flush the affected area with copious amounts of water and
seek medical attention.
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Experimental Protocol: O-Alkylation of 4-(2,6-
Difluorophenyl)phenol

This protocol describes a general procedure for the synthesis of a benzyl ether derivative, a
common subsequent step in a synthetic workflow.

Objective: To synthesize 1-(benzyloxy)-4-(2,6-difluorophenyl)benzene.
Materials:

e 4-(2,6-Difluorophenyl)phenol (1.0 eq)

e Benzyl bromide (1.1 eq)

o Potassium carbonate (K2COs), anhydrous (1.5 eq)
e N,N-Dimethylformamide (DMF), anhydrous

o Ethyl acetate

» Deionized water

e Brine (saturated NaCl solution)

e Anhydrous sodium sulfate (Na2S0Oa4)

Procedure:

¢ To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-(2,6-
Difluorophenyl)phenol (1.0 eq) and anhydrous DMF.

¢ Stir the solution until the solid is fully dissolved.

e Add anhydrous potassium carbonate (1.5 eq) to the solution. The mixture will become a
suspension.

 Stir the suspension at room temperature for 20 minutes to facilitate the formation of the
potassium phenoxide salt.
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e Add benzyl bromide (1.1 eq) dropwise to the stirring suspension.

» Continue stirring the reaction mixture at room temperature for 4-6 hours, or until the reaction
is complete as monitored by Thin-Layer Chromatography (TLC).

« Upon completion, pour the reaction mixture into a separatory funnel containing deionized
water.

o Extract the aqueous layer three times with ethyl acetate.

o Combine the organic extracts and wash sequentially with deionized water and then with
brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent
under reduced pressure using a rotary evaporator.

» Purify the crude residue by flash column chromatography on silica gel to yield the pure
product.

Self-Validating System: The progress of the reaction can be monitored by TLC, comparing the
reaction mixture to the starting material. The final product's purity and identity should be
confirmed by NMR spectroscopy and mass spectrometry.

Conclusion

4-(2,6-Difluorophenyl)phenol is a strategically important synthetic intermediate whose value
lies in the unique combination of its biaryl structure, phenolic reactivity, and the profound
conformational and electronic influence of the 2,6-difluoro substitution. Its synthesis is readily
achieved through modern cross-coupling methods, and its chemical behavior makes it a
versatile platform for constructing complex molecular architectures. For researchers in drug
discovery and materials science, a thorough understanding of this compound's properties is
essential for leveraging its full potential in the design of next-generation functional molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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